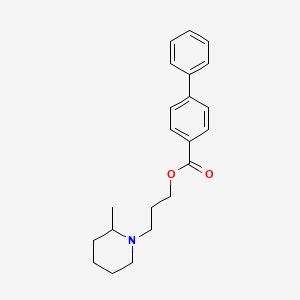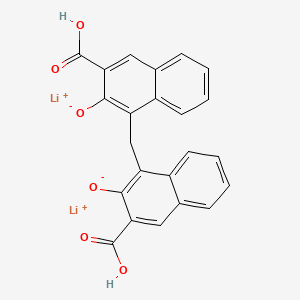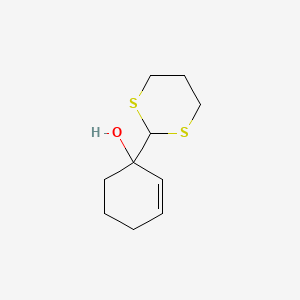
Acetylcysteine calcium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetylcysteine calcium is a compound derived from acetylcysteine, which is an acetylated form of the amino acid cysteine. Acetylcysteine is well-known for its antioxidant properties and its role as a precursor to glutathione, a powerful antioxidant in the body. This compound combines the benefits of acetylcysteine with the added stability and bioavailability provided by calcium.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetylcysteine calcium typically involves the acylation of cysteine hydrochloride monohydrate with anhydride, followed by neutralization with calcium hydroxide. The reaction conditions include:
Acylation Reaction: Cysteine hydrochloride monohydrate is reacted with anhydride in the presence of a base such as sodium hydroxide.
Neutralization: The resulting acetylcysteine is then neutralized with calcium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound involves batch processes using standard chemical reactors. The process includes:
Acylation: Conducted in a ceramic reaction kettle.
Cooling and Crystallization: The reaction mixture is cooled to crystallize the product.
Centrifugal Separation: The crystals are separated using a centrifugal machine.
Análisis De Reacciones Químicas
Types of Reactions
Acetylcysteine calcium undergoes several types of chemical reactions, including:
Oxidation: Acetylcysteine can be oxidized to form disulfides.
Reduction: It can reduce disulfide bonds in proteins, leading to the formation of free thiol groups.
Substitution: Acetylcysteine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) are used.
Substitution: Conditions typically involve mild bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: Disulfides and sulfenic acids.
Reduction: Free thiol groups.
Substitution: Various substituted cysteine derivatives.
Aplicaciones Científicas De Investigación
Acetylcysteine calcium has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent and a precursor for synthesizing other compounds.
Biology: Employed in studies involving oxidative stress and redox biology.
Medicine: Investigated for its potential in treating conditions related to oxidative stress, such as chronic obstructive pulmonary disease (COPD) and acetaminophen overdose.
Industry: Utilized in the formulation of pharmaceuticals and dietary supplements.
Mecanismo De Acción
Acetylcysteine calcium exerts its effects primarily through its antioxidant properties. It acts by:
Increasing Glutathione Levels: Acetylcysteine serves as a precursor to glutathione, enhancing its synthesis.
Reducing Oxidative Stress: It scavenges reactive oxygen species (ROS) and reduces oxidative damage.
Modulating Inflammatory Pathways: Acetylcysteine inhibits the activation of nuclear factor kappa B (NF-κB), reducing the production of pro-inflammatory cytokines.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetylcysteine: The parent compound, known for its antioxidant and mucolytic properties.
Cysteine: The non-acetylated form, which is less stable and less bioavailable.
Methionine: Another sulfur-containing amino acid with antioxidant properties.
Uniqueness
Acetylcysteine calcium is unique due to its enhanced stability and bioavailability compared to acetylcysteine. The addition of calcium not only improves its pharmacokinetic profile but also provides additional health benefits associated with calcium supplementation .
Propiedades
| 7546-23-8 | |
Fórmula molecular |
C10H16CaN2O6S2 |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
calcium;(2R)-2-acetamido-3-sulfanylpropanoate |
InChI |
InChI=1S/2C5H9NO3S.Ca/c2*1-3(7)6-4(2-10)5(8)9;/h2*4,10H,2H2,1H3,(H,6,7)(H,8,9);/q;;+2/p-2/t2*4-;/m00./s1 |
Clave InChI |
JTCRUDPZQHUMDE-SCGRZTRASA-L |
SMILES isomérico |
CC(=O)N[C@@H](CS)C(=O)[O-].CC(=O)N[C@@H](CS)C(=O)[O-].[Ca+2] |
SMILES canónico |
CC(=O)NC(CS)C(=O)[O-].CC(=O)NC(CS)C(=O)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


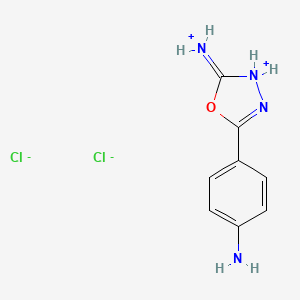
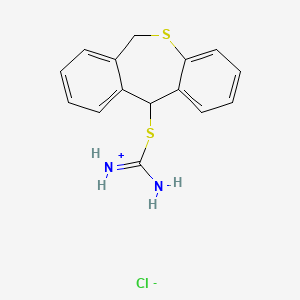


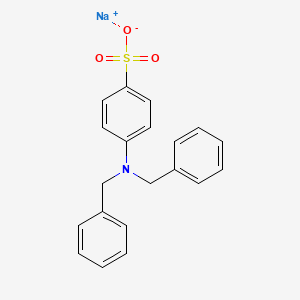

![2',4'-Difluoro-3-(methylcarbamoyl)[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13763304.png)
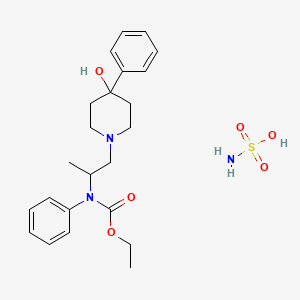

![5-Methyl-4-{[(e)-phenylmethylidene]amino}-2-(propan-2-yl)phenol](/img/structure/B13763321.png)
